molecular formula C45H46N2O2S B12279983 Trt-D-Cys(trt)-OH.DEA

Trt-D-Cys(trt)-OH.DEA

Cat. No.: B12279983
M. Wt: 678.9 g/mol
InChI Key: KDZHSXHLDXEGGC-XVYLPRMCSA-N
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Description

Trt-D-Cys(trt)-OH.DEA: is a derivative of cysteine, an amino acid that plays a crucial role in various biological processes. This compound is often used in peptide synthesis due to its protective groups, which help in the formation of peptides without unwanted side reactions. The trityl (Trt) group is used to protect the thiol group of cysteine, preventing it from reacting during peptide synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Trt-D-Cys(trt)-OHDEA typically involves the protection of the thiol group of cysteine with a trityl group The process begins with the reaction of cysteine with trityl chloride in the presence of a base, such as triethylamine, to form the trityl-protected cysteineThe final product, Trt-D-Cys(trt)-OH.DEA, is obtained after purification .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale purification techniques, such as high-performance liquid chromatography (HPLC), to ensure the purity and quality of the final product .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide (H₂O₂), iodine (I₂)

    Reduction: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP)

    Substitution: Trifluoroacetic acid (TFA)

Major Products Formed:

    Oxidation: Disulfide-bonded peptides

    Reduction: Free thiol peptides

    Substitution: Free thiol cysteine derivatives

Mechanism of Action

The primary mechanism of action of Trt-D-Cys(trt)-OH.DEA involves the protection of the thiol group of cysteine. The trityl group prevents the thiol group from participating in unwanted side reactions during peptide synthesis. This allows for the selective formation of disulfide bonds, which are crucial for the proper folding and stability of peptides and proteins .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its use of the trityl group for thiol protection, which is particularly effective in preventing unwanted side reactions during peptide synthesis. This makes it a valuable tool in the synthesis of complex peptides and proteins .

Properties

Molecular Formula

C45H46N2O2S

Molecular Weight

678.9 g/mol

IUPAC Name

N-ethylethanamine;(2S)-2-(tritylamino)-3-tritylsulfanylpropanoic acid

InChI

InChI=1S/C41H35NO2S.C4H11N/c43-39(44)38(42-40(32-19-7-1-8-20-32,33-21-9-2-10-22-33)34-23-11-3-12-24-34)31-45-41(35-25-13-4-14-26-35,36-27-15-5-16-28-36)37-29-17-6-18-30-37;1-3-5-4-2/h1-30,38,42H,31H2,(H,43,44);5H,3-4H2,1-2H3/t38-;/m1./s1

InChI Key

KDZHSXHLDXEGGC-XVYLPRMCSA-N

Isomeric SMILES

CCNCC.C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N[C@H](CSC(C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)C(=O)O

Canonical SMILES

CCNCC.C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC(CSC(C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)C(=O)O

Origin of Product

United States

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